4,6-Diamino-5-benzeneazo-2-methylpyrimidine

Descripción general

Descripción

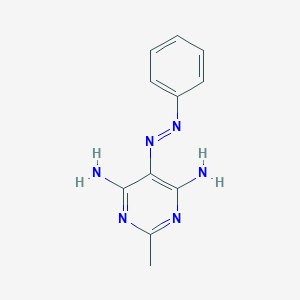

2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a diazenyl group (–N=N–) attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with methyl and amino groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine typically involves the following steps:

Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-methylpyrimidine-4,6-diamine in an alkaline medium to form the desired compound.

Reaction Conditions

Diazotization: Temperature is maintained at 0-5°C to ensure the stability of the diazonium salt.

Coupling: The reaction is carried out at room temperature with constant stirring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large reactors are used to carry out the diazotization and coupling reactions.

Purification: The product is purified using recrystallization or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of corresponding amine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,6-Diamino-5-benzeneazo-2-methylpyrimidine has garnered interest for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. For instance, the compound's structural analogs have been shown to inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antibiotics .

- Antitubercular Activity : Some studies have highlighted the efficacy of pyrimidine derivatives in targeting Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated promising results in vitro against tuberculosis strains, suggesting a potential role in anti-TB drug development .

Organic Synthesis

This compound serves as an important building block in organic synthesis:

- Synthesis of Azo Dyes : The diazotization reaction involving this compound can lead to the formation of various azo dyes. These dyes are widely used in textiles and food industries due to their vibrant colors and stability .

- Pharmaceutical Intermediates : The compound is utilized as an intermediate in synthesizing more complex pharmaceutical agents. Its functional groups allow for further chemical modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various pyrimidine derivatives, including those based on this compound. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective derivatives showed minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Synthesis of Azo Compounds

In a detailed synthesis report, researchers outlined a method for creating azo compounds using this compound as a precursor. The process involved diazotization followed by coupling reactions that resulted in high yields of various azo dyes. These compounds were characterized using NMR and mass spectrometry, confirming their structures and potential applications in dyeing processes .

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4,6-diaminopyrimidine: Lacks the diazenyl group, making it less versatile in certain applications.

5-Phenyldiazenylpyrimidine-4,6-diamine: Lacks the methyl group, affecting its reactivity and stability.

Actividad Biológica

4,6-Diamino-5-benzeneazo-2-methylpyrimidine (DBMP) is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DBMP, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

DBMP is characterized by its pyrimidine core substituted with two amino groups at positions 4 and 6, a methyl group at position 2, and a benzeneazo group at position 5. Its molecular formula is .

The biological activity of DBMP can be attributed to several mechanisms:

- Nucleic Acid Interaction : DBMP can intercalate into DNA, affecting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including those involved in nucleotide metabolism.

- Antimicrobial Activity : DBMP exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Biological Activities

DBMP has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that DBMP demonstrates potent activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Preliminary studies suggest that DBMP may induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : DBMP has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases .

Antimicrobial Efficacy

A study conducted by Lobo et al. (2010) evaluated the antimicrobial efficacy of various pyrimidine derivatives, including DBMP. The results demonstrated that DBMP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as an antimicrobial agent.

Anticancer Activity

In a research study published by Saladino et al. (2002), DBMP was tested against several cancer cell lines. The compound induced significant cytotoxicity in HeLa cells with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of DBMP is not extensively documented; however, it is hypothesized that its absorption may be influenced by its solubility and molecular structure. Further studies are necessary to elucidate its bioavailability and metabolism.

Research Applications

DBMP serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutics. Its ability to modify biological pathways makes it a candidate for further exploration in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two amino groups, methyl group | Antimicrobial, anticancer |

| 2-Methylpyrimidine-4,5,6-triamine | Three amino groups | Antiviral, anti-inflammatory |

| 4-Amino-2-methylpyrimidine | One amino group | Antimicrobial |

Propiedades

IUPAC Name |

2-methyl-5-phenyldiazenylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6/c1-7-14-10(12)9(11(13)15-7)17-16-8-5-3-2-4-6-8/h2-6H,1H3,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFUMGOCHNLNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)N=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283075 | |

| Record name | 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-05-2 | |

| Record name | NSC29565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.